Sodium acetoacetate

Descripción general

Descripción

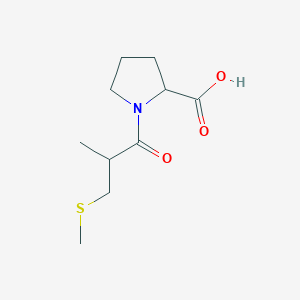

Ácido acetoacético (sodio) es la sal de sodio del ácido acetoacético, también conocido como ácido 3-oxobutanoico. Es un ácido beta-ceto y se usa comúnmente en diversas aplicaciones químicas e industriales. El ácido acetoacético (sodio) es un intermediario importante en el metabolismo de los ácidos grasos y los cuerpos cetónicos en el cuerpo humano.

Aplicaciones Científicas De Investigación

El ácido acetoacético (sodio) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El ácido acetoacético (sodio) ejerce sus efectos principalmente a través de su papel en las vías metabólicas. Se convierte en acetoacetato en el hígado, que luego se puede metabolizar aún más a beta-hidroxibutírico o acetona. Estos cuerpos cetónicos sirven como fuentes de energía alternativas durante períodos de ayuno, ejercicio o restricción de carbohidratos . El compuesto interactúa con varias enzimas y coenzimas involucradas en el ciclo del ácido cítrico y el metabolismo de los ácidos grasos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sodium acetoacetate is involved in several biochemical reactions, primarily as an intermediate in ketone body metabolism. It interacts with enzymes such as succinyl-CoA:3-ketoacid CoA transferase (SCOT) and acetoacetyl-CoA thiolase. SCOT catalyzes the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA, which is then converted to acetyl-CoA by acetoacetyl-CoA thiolase. This acetyl-CoA enters the citric acid cycle, contributing to ATP production .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to inhibit the proliferation of cancer cells, such as colon, ovarian, cervical, and breast cancer cells, by blocking their growth . This compound does not kill cancer cells but rather inhibits their proliferation, making it a potential adjunct in cancer therapy. Additionally, it can modulate cellular metabolism by serving as an alternative energy source during glucose scarcity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can act as a substrate for SCOT, facilitating the transfer of CoA and subsequent production of acetyl-CoA . This compound also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways. For example, it can inhibit the GPR43-pERK pathway, reducing inflammation and promoting the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that this compound can maintain its inhibitory effects on cancer cell proliferation for several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, intraventricular injection of this compound at 100 mg/kg significantly improved memory and reduced inflammation in the hippocampus . High doses of this compound may lead to adverse effects, such as metabolic acidosis, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in the ketone body metabolic pathway. It is produced in the liver from acetyl-CoA and can be converted to beta-hydroxybutyrate or acetone . This compound serves as an energy source for extrahepatic tissues, including the brain, heart, and muscles, during periods of low glucose availability. It also plays a role in regulating metabolic flux and maintaining energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters (MCTs) and distributed to various tissues, including the brain, where it serves as an alternative energy source . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and transporter expression levels .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in ketone body metabolism. The enzyme succinyl-CoA:acetoacetate CoA transferase, which catalyzes the conversion of this compound to acetoacetyl-CoA, is found in the mitochondrial matrix . This subcellular localization is essential for the efficient utilization of this compound as an energy source and its role in cellular metabolism.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido acetoacético (sodio) se puede sintetizar mediante la hidrólisis de diqueteno. La reacción implica la adición de agua al diqueteno, lo que da como resultado la formación de ácido acetoacético, que luego se puede neutralizar con hidróxido de sodio para producir ácido acetoacético (sodio) .

Métodos de producción industrial: En entornos industriales, el ácido acetoacético (sodio) a menudo se produce mediante la reacción de diqueteno con alcoholes para formar ésteres, seguidos de hidrólisis para producir ácido acetoacético. Luego, el ácido se neutraliza con hidróxido de sodio para formar la sal de sodio .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido acetoacético (sodio) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido acetoacético se puede oxidar para formar acetona y dióxido de carbono.

Reducción: Se puede reducir para formar ácido beta-hidroxibutírico.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en la posición alfa-carbono.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Los haluros de alquilo y las bases fuertes como el etóxido de sodio se utilizan comúnmente en reacciones de sustitución.

Principales productos formados:

Oxidación: Acetona y dióxido de carbono.

Reducción: Ácido beta-hidroxibutírico.

Sustitución: Diversos derivados alquilados del ácido acetoacético.

Comparación Con Compuestos Similares

Compuestos similares:

Ácido beta-hidroxibutírico: Otro cuerpo cetónico involucrado en el metabolismo energético.

Acetona: Un cuerpo cetónico producido por la descomposición del ácido acetoacético.

Diqueteno: Un precursor en la síntesis de ácido acetoacético.

Singularidad: El ácido acetoacético (sodio) es único debido a su doble papel como intermediario metabólico y reactivo químico versátil. Su capacidad para sufrir diversas reacciones químicas y su importancia en las vías metabólicas lo convierten en un compuesto valioso tanto en investigación como en aplicaciones industriales .

Propiedades

| { "Design of the Synthesis Pathway": "Sodium acetoacetate can be synthesized by reacting acetoacetic acid with sodium hydroxide.", "Starting Materials": ["Acetoacetic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve 10 g of acetoacetic acid in 50 ml of water in a round-bottom flask.", "Add 10 g of sodium hydroxide to the flask and stir the mixture for 30 minutes.", "Heat the mixture to 80°C and continue stirring for 1 hour.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it in a desiccator.", "The resulting compound is sodium acetoacetate." ] } | |

Número CAS |

623-58-5 |

Fórmula molecular |

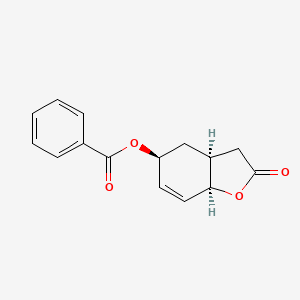

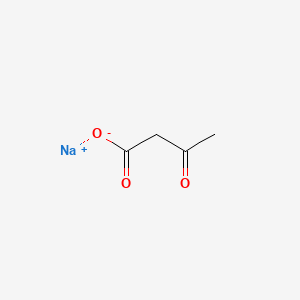

C4H6NaO3 |

Peso molecular |

125.08 g/mol |

Nombre IUPAC |

sodium;3-oxobutanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |

Clave InChI |

NTXFWAVCYJWUCY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)[O-].[Na+] |

SMILES canónico |

CC(=O)CC(=O)O.[Na] |

| 623-58-5 | |

Números CAS relacionados |

541-50-4 (Parent) |

Sinónimos |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?

A: this compound infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, this compound infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between this compound, insulin sensitivity, and nutritional state.

Q2: Can this compound be utilized by the brain as an energy source?

A: Yes, the brain can utilize ketone bodies like this compound for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []

Q3: How does this compound affect insulin secretion?

A: this compound can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []

Q4: Can this compound administration induce a diabetic-like state in animals?

A: Prolonged administration of this compound can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of this compound.

Q5: How does this compound influence the metabolism of other nutrients?

A: this compound can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []

Q6: Does this compound impact tumor cell proliferation?

A: Emerging research suggests that this compound, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, this compound appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]

Q7: Can this compound be used to study ketone body kinetics?

A: Yes, stable isotope-labeled this compound, such as 1,3-13C2 this compound, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula for this compound is C4H5NaO3, and its molecular weight is 124.08 g/mol.

Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with this compound been investigated?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of this compound with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of this compound in synthetic chemistry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)

![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)

![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1259987.png)

![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)

![[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259991.png)